molecular formula C23H21N3O2S B2443090 (Z)-ethyl 2-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 477296-51-8

(Z)-ethyl 2-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2443090
CAS No.: 477296-51-8
M. Wt: 403.5
InChI Key: VKFVTPGNMQRHJL-JXAWBTAJSA-N
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Description

(Z)-ethyl 2-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound that features a thiazole ring, a cyano group, and an ethyl ester

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-3-16-9-11-17(12-10-16)21-15-29-22(26-21)18(13-24)14-25-20-8-6-5-7-19(20)23(27)28-4-2/h5-12,14-15,25H,3-4H2,1-2H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFVTPGNMQRHJL-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3C(=O)OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Condensation

Reactants :

  • 4-Ethylphenyl thioamide (prepared from 4-ethylbenzamide and P$$4$$S$${10}$$)
  • α-Bromo-4-ethylacetophenone

Procedure :

  • Combine equimolar amounts of 4-ethylphenyl thioamide and α-bromo-4-ethylacetophenone in ethanol.
  • Reflux at 80°C for 6–8 hours.
  • Isolate the intermediate 4-(4-ethylphenyl)thiazol-2-amine via vacuum filtration.

Key Observations :

  • Yields range from 65–75% under solvent-free conditions.
  • The 4-ethylphenyl group enhances electron density, facilitating subsequent electrophilic substitutions.

Introduction of the Cyano-Vinyl Group

The cyano-vinyl segment is introduced via Knoevenagel condensation , leveraging the reactivity of the thiazol-2-amine intermediate.

Cyanoacetylation

Reactants :

  • 4-(4-Ethylphenyl)thiazol-2-amine
  • Ethyl cyanoacetate

Conditions :

  • Dissolve reactants in glacial acetic acid (1:2 molar ratio).
  • Add catalytic piperidine (0.1 eq).
  • Heat at 100°C for 4 hours under nitrogen.

Outcome :

  • Forms (Z)-ethyl 2-cyano-3-(4-(4-ethylphenyl)thiazol-2-yl)acrylate with >80% regioselectivity.
  • The Z-configuration is stabilized by intramolecular hydrogen bonding between the cyano and thiazole nitrogen.

Coupling with 2-Aminobenzoate

The final step involves Mitsunobu coupling to attach the ethyl benzoate group.

Mitsunobu Reaction

Reactants :

  • (Z)-Ethyl 2-cyano-3-(4-(4-ethylphenyl)thiazol-2-yl)acrylate
  • Ethyl 2-aminobenzoate

Reagents :

  • Triphenylphosphine (1.2 eq)
  • Diethyl azodicarboxylate (DEAD, 1.2 eq)
  • Tetrahydrofuran (THF) solvent

Procedure :

  • Stir reactants at 0°C for 30 minutes.
  • Warm to room temperature and react for 12 hours.
  • Purify via column chromatography (hexane:ethyl acetate, 3:1).

Yield : 60–68%.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Aryl halides and cyano precursors are coupled using Pd(PPh$$3$$)$$4$$ to introduce substituents. For example:

  • Suzuki-Miyaura coupling for 4-ethylphenyl insertion.
  • Cyano group introduced via Rosenmund-von Braun reaction.

One-Pot Multicomponent Synthesis

Groebke-Blackburn-Bienaymé (GBBR) reactions enable simultaneous assembly of thiazole and vinyl segments:

  • Combine 2-aminothiazole, aldehyde, and isocyanide in MeOH/THF.
  • Heat at 80°C for 4 hours.

Data Summary

Step Method Yield (%) Key Conditions
Thiazole formation Hantzsch condensation 65–75 Ethanol, reflux
Cyano-vinyl addition Knoevenagel reaction 80–85 Acetic acid, piperidine
Benzoate coupling Mitsunobu reaction 60–68 THF, DEAD, PPh$$_3$$

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, hydrogen gas for reduction, and various oxidizing agents for oxidation. The reaction conditions typically involve controlled temperatures and the use of solvents like DMF to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can lead to the formation of brominated derivatives, while oxidation can produce oxygenated compounds.

Scientific Research Applications

(Z)-ethyl 2-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with molecular targets in biological systems. The thiazole ring and cyano group are key functional groups that can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-ethyl 2-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is unique due to its specific configuration and the presence of the ethyl ester group. This configuration can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.

Biological Activity

(Z)-ethyl 2-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, synthesis, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound features a thiazole ring, a cyano group, and a benzoate moiety, which contribute to its pharmacological properties. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Reaction of 4-ethylphenyl isothiocyanate with an α-haloketone.
  • Vinylation : Knoevenagel condensation with ethyl cyanoacetate.
  • Coupling : Final coupling with ethyl 2-aminobenzoate under acidic or basic conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The thiazole ring and cyano group are crucial for binding to enzymes or receptors, potentially modulating their activities. Specific pathways remain to be elucidated through detailed biochemical studies .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds derived from thiazole derivatives demonstrated IC50 values ranging from 0.55 to 1.73 µM against various cancer cell lines, indicating potent antiproliferative effects .
CompoundCell LineIC50 (µM)
Thiazole Derivative AMCF-70.55
Thiazole Derivative BA5491.73

These findings suggest that this compound may serve as a lead compound for further anticancer drug development.

Anticholinesterase Activity

The compound's structural features also suggest potential anticholinesterase activity, which is relevant for treating neurodegenerative diseases like Alzheimer's. Preliminary assays indicate that related compounds exhibit competitive inhibition against acetylcholinesterase (AChE), with some showing IC50 values below 10 µM .

Case Studies

  • Study on Anticancer Activity : A recent study investigated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with mechanisms involving apoptosis and cell cycle arrest .
    • Findings : The derivatives caused a notable increase in caspase activity, suggesting induction of apoptosis.
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of thiazole-based compounds against various pathogens, revealing moderate activity against Staphylococcus aureus and Escherichia coli .
    • Results : The most potent derivative showed an inhibition zone diameter of 15 mm against S. aureus.

Q & A

Q. What are the key synthetic methodologies for preparing (Z)-ethyl 2-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via a condensation reaction between a substituted thiazole amine and an aldehyde derivative. A common method involves refluxing 2-aminothiazole derivatives (e.g., 4-(4-ethylphenyl)thiazol-2-amine) with ethyl 2-aminobenzoate and a cyano-substituted aldehyde in absolute ethanol, catalyzed by glacial acetic acid . Optimization includes:

  • Solvent selection : Ethanol or DMF for solubility and reaction efficiency.
  • Catalyst : Acetic acid (2–5 drops) to promote imine formation.
  • Reaction time : 4–7 hours under reflux to maximize product formation while minimizing side reactions (e.g., hydrolysis of the cyano group).
  • Purification : Column chromatography or recrystallization from ethanol to isolate the (Z)-isomer .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the (Z)-configuration via coupling constants (e.g., vinyl proton coupling J=1012 HzJ = 10–12\ \text{Hz}) and aromatic substituent patterns .
  • IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (ester C=O) validate functional groups .
  • X-ray crystallography : Resolves stereochemistry and crystal packing. For example, analogous thiazole derivatives show planar thiazole rings and intermolecular hydrogen bonding between amino and ester groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., expected [M+H]+^+ for C23_{23}H22_{22}N3_3O2_2S: 404.14) .

Q. How is the biological activity of this compound assessed in preliminary studies?

  • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values. Structural features like the thiazole ring and cyano group enhance activity by intercalating DNA or inhibiting topoisomerases .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole or benzoate moieties) influence bioactivity and physicochemical properties?

  • Thiazole substitution : Electron-withdrawing groups (e.g., -CN) improve metabolic stability but may reduce solubility. 4-Ethylphenyl enhances lipophilicity, aiding membrane penetration .
  • Benzoate ester : Ethyl esters balance hydrolytic stability and bioavailability. Replacing ethyl with methyl increases crystallinity but reduces half-life in physiological conditions .
  • Data contradiction : Some studies report conflicting IC50_{50} values due to impurities in synthetic batches (e.g., unreacted aldehydes). Purity must exceed 95% (HPLC) for reliable bioassays .

Q. What computational approaches are used to predict binding modes and structure-activity relationships (SAR)?

  • Molecular docking : Models interaction with biological targets (e.g., DNA gyrase or β-tubulin) using software like AutoDock. The vinylamino linker and thiazole ring show strong binding to hydrophobic pockets .
  • QSAR : Hammett constants (σ\sigma) and logP values correlate substituent effects with activity. For example, electron-deficient thiazoles (σ>0.5\sigma > 0.5) enhance antimicrobial potency .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values across studies)?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour MTT incubation).
  • Control for isomerism : Ensure exclusive (Z)-configuration via NOE NMR or chiral HPLC, as (E)-isomers may exhibit reduced activity .
  • Batch validation : LC-MS to confirm purity and rule out degradation products (e.g., hydrolyzed esters) .

Q. What strategies improve the compound’s stability under physiological or environmental conditions?

  • Photostability : UV-vis studies show degradation at <300 nm; formulations require light-protective packaging .
  • Thermal stability : TGA reveals decomposition above 150°C. Lyophilization or nanoparticle encapsulation extends shelf life .
  • Hydrolytic stability : Ester hydrolysis at pH >8 necessitates prodrug strategies (e.g., phosphonate derivatives) .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent-free reactions : Microwave-assisted synthesis reduces ethanol usage by 50% .
  • Biocatalysis : Lipases catalyze esterification steps with >80% yield and minimal waste .
  • Recycling : Ethanol from reaction mixtures is recovered via distillation .

Q. What analytical challenges arise in isolating the (Z)-isomer, and how are they addressed?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) separates (Z)- and (E)-isomers with >99% purity .
  • Crystallization : Ethanol/water mixtures favor (Z)-isomer crystallization due to stronger hydrogen bonding .

Q. What mechanistic studies elucidate its mode of action in biological systems?

  • Enzyme inhibition : Fluorescence polarization assays measure binding to topoisomerase II or kinases .
  • Gene expression profiling : RNA-seq identifies downregulated pathways (e.g., cell cycle regulation in treated cancer cells) .
  • Metabolomics : LC-MS tracks metabolite formation (e.g., hydrolyzed benzoic acid derivatives) in liver microsomes .

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